1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a tetrahydroisoquinoline core. It has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be synthesized through various chemical methods, often involving starting materials that are commercially available. Its synthesis is of particular interest due to the structural diversity it offers for further chemical modifications and biological investigations.
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is classified as an alkaloid. Alkaloids are nitrogen-containing compounds that are commonly found in plants and exhibit a wide range of pharmacological effects. The specific arrangement of methoxy groups in this compound contributes to its unique chemical properties and potential therapeutic effects.
The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several key steps:
The Pomeranz–Fritsch–Bobbitt cyclization is a notable reaction in this synthesis pathway. This method allows for the efficient formation of the desired isoquinoline structure from simpler precursors . The reaction conditions typically involve heating and specific solvents to facilitate the cyclization.
The molecular formula for 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is C_17H_22ClN_1O_4. The compound features:
The compound's molecular weight is approximately 335.82 g/mol. Its structural complexity allows for various interactions with biological targets, making it a subject of interest in pharmacological studies .
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo several chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For example:
The mechanism of action for 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. Research suggests that compounds within this class may modulate dopamine and serotonin pathways.
The proposed mechanism includes:
Data from various studies indicate potential neuroprotective effects and therapeutic applications in neurodegenerative diseases .
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific uses:
Industrial-scale synthesis prioritizes efficiency and minimal waste, making one-pot strategies critical. A patented method uses 3,4-dimethoxyphenylethylamine as the starting material, reacting it with oxalyl chloride under controlled conditions to form an intermediate bis-amide. This undergoes catalytic cyclodehydration using phosphotungstic acid (H₃PW₁₂O₄₀) as a heteropolyacid catalyst at 80–90°C. The reaction system achieves near-complete conversion (>98%) within 8 hours, directly yielding 6,7-dimethoxy-3,4-dihydroisoquinoline. Subsequent in situ hydrogenation with Pd/C under mild pressure (1–2 atm) furnishes the tetrahydroisoquinoline core, which is then benzylated using 3,4-dimethoxybenzyl chloride. The hydrochloride salt crystallizes upon cooling and solvent removal, achieving 76% overall purity with residual solvents as the primary impurities .
Table 1: One-Pot Synthesis Optimization Parameters
Step | Reagents/Catalysts | Conditions | Yield/Purity |
---|---|---|---|
Bis-amide Formation | Oxalyl chloride, CH₃CN | 0°C→RT, 2.5h | >98% conversion |
Cyclodehydration | H₃PW₁₂O₄₀, Reflux | 80–90°C, 8h | 95% crude |
Hydrogenation | Pd/C, H₂ (1–2 atm) | RT, 12h | 92% |
Benzylation/Salt Form | 3,4-Dimethoxybenzyl chloride | EtOH, HCl, reflux | 76% overall |
This approach eliminates intermediate isolations, reducing solvent waste by ~40% compared to multistep methods .
Chiral tetrahydroisoquinolines require specialized auxiliaries. The sulfinimine approach uses (S)-tert-butanesulfinamide to condense with glyoxylate esters, forming enantiopure imines. Nucleophilic addition of dimethoxyphenylethyl Grignard reagents proceeds with high diastereocontrol (dr >12:1), facilitated by chelation with Mg²⁺. Acidic deprotection then releases the chiral amine, which undergoes Pictet-Spengler cyclization with dimethoxybenzaldehyde to form the target compound in 88% ee [2].
Complementary methods employ SAMP/RAMP hydrazones. Lithiated N,N-diethyl-o-toluamide adds to (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazones, affording cyclized isoquinolones with de ≥96%. Reductive N–N cleavage and acetal installation set the stage for Pomeranz-Fritsch-Bobbitt cyclization, yielding products like tetrahydropalmatine with 98% ee—demonstrating scalability for benzylated derivatives [2].
Table 2: Diastereoselective Methods Comparison
Chiral Auxiliary | Key Step | Diastereoselectivity | ee (%) |
---|---|---|---|
(S)-tert-Butanesulfinamide | Grignard addition | dr 12:1 | 88 |
SAMP/RAMP hydrazones | Lateral lithiation/cyclization | de ≥96% | 98 |
(S)-Phenylglycinol | Petasis borono-Mannich reaction | dr 8:1 | 94 |
Traditional Pomeranz-Fritsch cyclization suffers from harsh conditions (e.g., concentrated H₂SO₄) and low yields. Modern modifications enable chiral synthesis. Bobbitt’s adaptation uses N-(2,2-diethoxyethyl)-3,4-dimethoxyphenylmethylamine, cyclizing under mild Lewis acids (e.g., FeCl₃ in CH₂Cl₂). Hydrogenation of the iminium intermediate in situ affords 1-substituted tetrahydroisoquinolines in >85% yield [2].
Diastereoselective variants incorporate chiral acetals. For (S)-laudanosine synthesis, aminoacetal precursors with (R)-phenylglycinol-derived stereocenters undergo cyclization with BF₃·OEt₂, followed by ionic hydrogenation. This achieves 94% ee and highlights applicability to asymmetric 3,4-dimethoxybenzyl analogs [2]. Recent advances replace mineral acids with ionic liquids (e.g., [BMIM][PF₆]), improving yields to 90% while enabling catalyst recycling [8].
The Petasis borono-Mannich reaction efficiently constructs N-benzyl amino acid precursors. Combining dimethoxyarylboronic acids, chiral glyoxylate derivatives, and secondary amines yields functionalized morpholinones. For example, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one forms via this step, serving as a versatile precursor. Subsequent acid-catalyzed Pomeranz-Fritsch-Bobbitt cyclization directly affords enantiomerically enriched tetrahydroisoquinoline-1-carboxylic acids—key intermediates for N-benzylation [2].
This method tolerates diverse boronic acids and amines, enabling access to analogs with varying methoxy patterns. Yields exceed 75% with dr up to 8:1 when using chiral glyoxylates, underscoring its role in streamlined precursor synthesis [2].
Racemic tetrahydroisoquinoline carboxylic acids undergo deracemization using Fusarium solani D-amino acid oxidase (FsDAAO). The enzyme selectively oxidizes the (R)-enantiomer to the imine, which is reduced in situ by sodium borohydride to yield the (S)-amine. Iterative cycles convert racemates into the (S)-isomer with >99% ee. Applied to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, this provides enantiopure building blocks for N-benzylation en route to the target compound [2].
The technique complements chemical resolution, avoiding costly chiral auxiliaries. Process optimization enhances space-time yield (up to 200 g·L⁻¹·day⁻¹), making it viable for large-scale production of optically pure intermediates [2] [8].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5